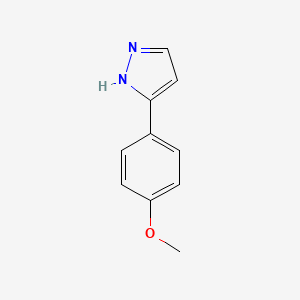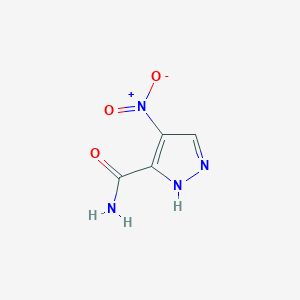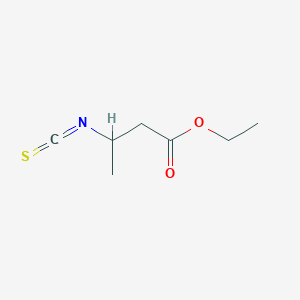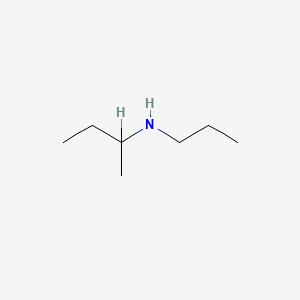
3-(4-methoxyphenyl)-1H-pyrazole
概要
説明
“3-(4-methoxyphenyl)-1H-pyrazole” is a type of organic compound known as a pyrazole. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The “4-methoxyphenyl” part of the name indicates a phenyl (benzene) ring with a methoxy (-OCH3) group attached at the 4th position .
Molecular Structure Analysis
The molecular structure of “3-(4-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring via a methoxy group . The exact structure would depend on the positions of these groups .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-methoxyphenyl)-1H-pyrazole” can undergo would depend on its exact structure and the reaction conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenyl)-1H-pyrazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
科学的研究の応用
Anticancer Agent
The compound has been studied for its potential as an anticancer agent. A hybrid compound of chalcone-salicylate, which includes 3-(4-methoxyphenyl)-1H-pyrazole, has been synthesized and studied for its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen . This suggests that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Antioxidant Activity
Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant effects. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSABYOAMXPMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344859 | |
| Record name | 3-(4-Methoxyphenyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-pyrazole | |
CAS RN |
27069-17-6 | |
| Record name | 3-(4-Methoxyphenyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 3-(4-methoxyphenyl)-1H-pyrazole derivatives?
A1: Several synthetic approaches have been explored for 3-(4-methoxyphenyl)-1H-pyrazole derivatives. One common strategy involves the reaction of 1-(4-methoxyphenyl)ethanone with diethyl oxalate via Claisen condensation, followed by Knorr cyclization to yield the desired pyrazole core []. Another method utilizes 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde as a starting material, which can be further reacted with various reagents to introduce diverse substituents on the pyrazole ring [, ].
Q2: How does the substitution pattern on the pyrazole ring influence the anti-inflammatory activity of 3-(4-methoxyphenyl)-1H-pyrazole derivatives?
A2: Research suggests that the nature and position of substituents on the pyrazole ring significantly impact the anti-inflammatory activity of these compounds []. For example, incorporating heterocyclic moieties like 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, and pyridine-3-carbonitrile at specific positions of the pyrazole ring led to varying degrees of anti-inflammatory activity, with some derivatives exhibiting potency comparable to celecoxib, a known anti-inflammatory drug [].
Q3: What insights do crystallographic studies provide about the structural features of 3-(4-methoxyphenyl)-1H-pyrazole derivatives?
A3: X-ray crystallographic analyses of various 3-(4-methoxyphenyl)-1H-pyrazole derivatives have revealed valuable structural information. Studies show that the pyrazole and benzene rings within the molecule are not always coplanar [, ]. For instance, in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, a dihedral angle of 5.63° was observed between these rings []. Furthermore, crystal packing analysis revealed stabilizing intermolecular interactions, including π-π stacking, C–H⋯O, and C–H⋯Br hydrogen bonds [, ].
Q4: Can 3-(4-methoxyphenyl)-1H-pyrazole derivatives be used as chiral dopants in liquid crystal applications?
A4: Yes, certain derivatives of 3-(4-methoxyphenyl)-1H-pyrazole, particularly those with a spirocyclopropyl group attached to the pyrazole ring, have demonstrated potential as chiral dopants for cholesteric liquid crystals []. These compounds exhibit a significant helical twisting power, making them suitable for use in bistable displays with low power consumption [].
Q5: What spectroscopic techniques are commonly employed for the characterization of 3-(4-methoxyphenyl)-1H-pyrazole derivatives?
A5: Various spectroscopic methods are routinely used to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, helps elucidate the structure and determine the position of substituents on the pyrazole ring []. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule []. Additionally, elemental analysis is often employed to confirm the elemental composition of the synthesized compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)







